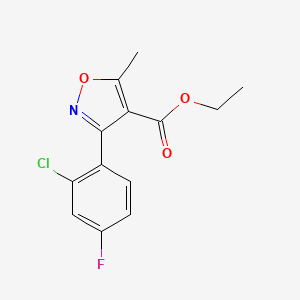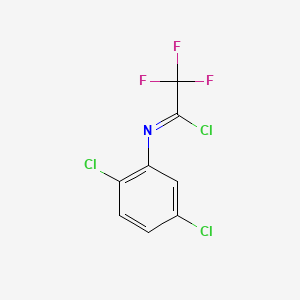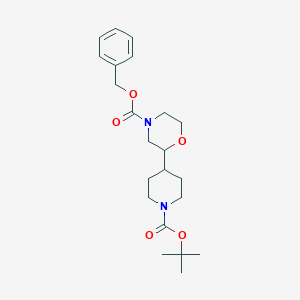
2-Methyl-5-cyanophenyl Isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-cyanophenyl Isothiocyanate is an organic compound belonging to the isothiocyanate family. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound is characterized by the presence of a methyl group at the second position and a cyano group at the fifth position on the phenyl ring, along with an isothiocyanate functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-cyanophenyl Isothiocyanate typically involves the reaction of 2-Methyl-5-cyanophenylamine with thiophosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. Another method involves the use of carbon disulfide and a base to form a dithiocarbamate intermediate, which is then desulfurized to yield the isothiocyanate .
Industrial Production Methods: Industrial production of isothiocyanates often employs safer and more sustainable methods. One such method involves the use of elemental sulfur and catalytic amounts of amine bases, such as DBU, under moderate heating conditions. This method is optimized for sustainability and high yield .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-5-cyanophenyl Isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form thiourea derivatives.
Addition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Oxidation and Reduction Reactions: These reactions can modify the functional groups on the phenyl ring.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: DBU and other amine bases are often used as catalysts in the synthesis and reactions of isothiocyanates.
Major Products:
Thiourea Derivatives: Formed through substitution reactions with amines.
Heterocyclic Compounds: Formed through cycloaddition reactions.
Aplicaciones Científicas De Investigación
2-Methyl-5-cyanophenyl Isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including thioureas and heterocycles.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly for its anticancer and anti-inflammatory effects.
Industry: Used in the production of agrochemicals and as a reagent in biochemical assays
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-cyanophenyl Isothiocyanate involves its interaction with biological molecules. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its biological activities, including enzyme inhibition and modulation of signaling pathways .
Comparación Con Compuestos Similares
Phenyl Isothiocyanate: Lacks the methyl and cyano groups, making it less specific in its biological activity.
4-Methylphenyl Isothiocyanate: Similar structure but lacks the cyano group, affecting its reactivity and biological properties.
2-Cyanophenyl Isothiocyanate: Lacks the methyl group, which can influence its chemical behavior and applications.
Uniqueness: 2-Methyl-5-cyanophenyl Isothiocyanate is unique due to the presence of both the methyl and cyano groups, which enhance its reactivity and specificity in biological applications. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C9H6N2S |
|---|---|
Peso molecular |
174.22 g/mol |
Nombre IUPAC |
3-isothiocyanato-4-methylbenzonitrile |
InChI |
InChI=1S/C9H6N2S/c1-7-2-3-8(5-10)4-9(7)11-6-12/h2-4H,1H3 |
Clave InChI |
WBFIDVSCSIAJJU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C#N)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrol-5-yl)acetic acid](/img/structure/B15335764.png)
![(S)-2-[(S)-2-(Cbz-amino)-3-(3-indolyl)propanamido]-3-(3-indolyl)propanoic Acid](/img/structure/B15335769.png)
![5,6-Dihydrofuro[2,3-d]pyrimidin-2(3H)-one](/img/structure/B15335780.png)
![N-[5-[(4-Chlorobenzyl)oxy]-1,3,4-thiadiazol-2-yl]-6-cyano-2-morpholinonicotinamide](/img/structure/B15335783.png)
![(2,5-Difluorophenyl)[3-[2-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]phenoxy]-1-pyrrolidinyl]methanone](/img/structure/B15335788.png)


![3-[5-[4-(Hydroxymethyl)-1-piperidyl]-1-oxoisoindolin-2-yl]piperidine-2,6-dione](/img/structure/B15335810.png)


![2,2,2-Trifluoro-N-[4-(trifluoromethoxy)phenyl]acetimidoyl Chloride](/img/structure/B15335837.png)
![[(2S,4R)-4-Hydroxy-2-tetrahydrofuryl]methyl 4-Methylbenzoate](/img/structure/B15335838.png)
